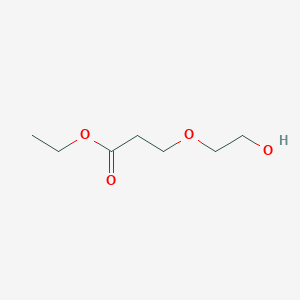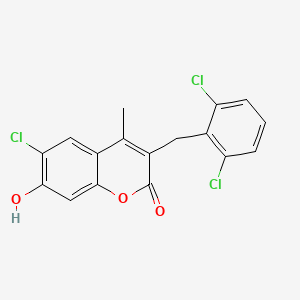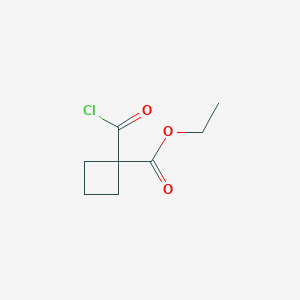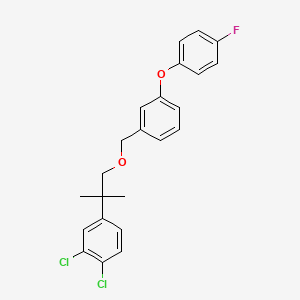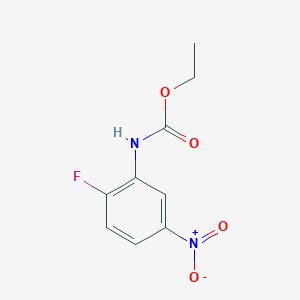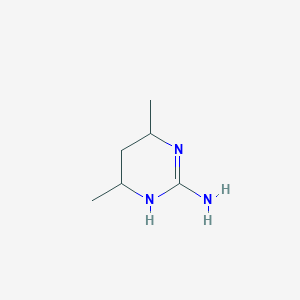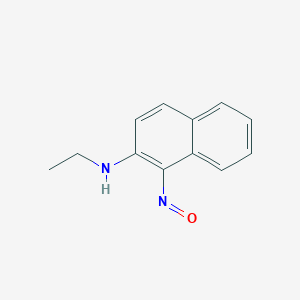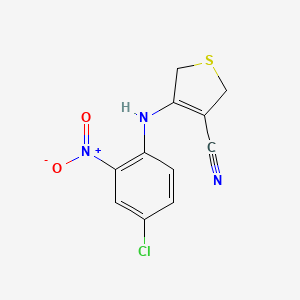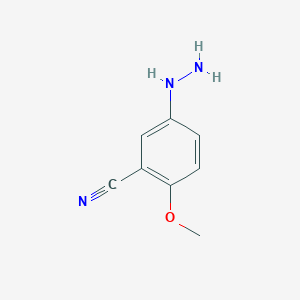
5-hydrazinyl-2-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydrazinyl-2-methoxybenzonitrile is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a hydrazine moiety (-NHNH2)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-2-methoxybenzonitrile typically involves the reaction of 4-methoxyphenylhydrazine with a cyano-containing reagent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to maximize yield and minimize costs.
化学反应分析
Types of Reactions
5-hydrazinyl-2-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
5-hydrazinyl-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 5-hydrazinyl-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with enzymes or receptors, affecting their function. These interactions can result in changes in cellular processes and pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Methoxyphenylhydrazine: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyano-4-hydroxyphenylhydrazine: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
3-Cyano-4-methylphenylhydrazine:
Uniqueness
5-hydrazinyl-2-methoxybenzonitrile is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
5-hydrazinyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-7(11-10)4-6(8)5-9/h2-4,11H,10H2,1H3 |
InChI 键 |
AHHDGLBGYBFXAP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NN)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
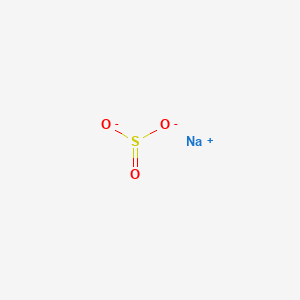
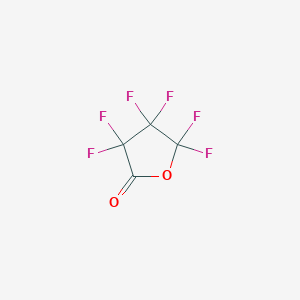
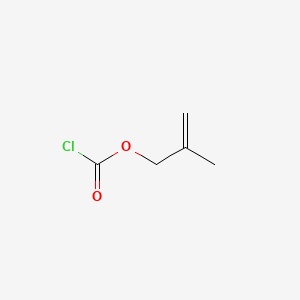
![3-Methyl-5-phenyl-4,5,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3-trien-8-one](/img/structure/B8657896.png)
